cis-4-(3-Methoxybenzoyl)cyclohexan-1-carbonsäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

Analyse Chemischer Reaktionen

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Wirkmechanismus

The mechanism of action of cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:

4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis configuration, which may result in different chemical and biological properties.

3-Methoxybenzoyl derivatives: These compounds share the methoxybenzoyl group but differ in their cyclohexane or other structural components.

The uniqueness of cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid lies in its specific configuration and the resulting properties, which make it valuable for various research and industrial applications .

Biologische Aktivität

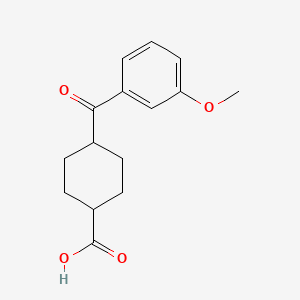

Cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a chiral compound characterized by its unique structural features, including a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid functional group. Its molecular formula is C15H18O4, with a molecular weight of approximately 262.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research.

Structural Characteristics

The compound's structure significantly influences its biological activity. The presence of the methoxy group enhances the electron density on the aromatic ring, which may increase reactivity towards electrophiles. Additionally, the carboxylic acid group can form hydrogen bonds, facilitating interactions with biological macromolecules such as proteins and enzymes.

| Property | Details |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.31 g/mol |

| Physical Form | White solid |

| Chirality | Exists in multiple enantiomeric forms |

Anti-inflammatory Properties

Research indicates that cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential therapeutic application in treating inflammatory diseases such as arthritis and other autoimmune disorders. The mechanism behind this activity may involve modulation of signaling pathways associated with inflammation.

Anticancer Potential

Preliminary investigations into the anticancer properties of cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid have revealed promising results. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. It appears to act by disrupting cellular metabolism and promoting cell cycle arrest, although further studies are necessary to elucidate the precise mechanisms involved.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types.

- Animal Models : In animal models of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers compared to control groups. These findings support its potential use as an anti-inflammatory agent.

- Mechanistic Insights : Research has indicated that cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid may interact with specific receptors or enzymes involved in inflammatory and cancer pathways, highlighting its role as a modulator of biological activity.

The mechanism of action for cis-4-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer progression.

- Receptor Binding : It potentially binds to specific receptors, altering their activity and downstream signaling pathways.

- Metabolic Interference : By affecting metabolic pathways, it can induce apoptosis or inhibit proliferation in cancer cells.

Eigenschaften

IUPAC Name |

4-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-4,9-11H,5-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLPLLKWHYGMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220983, DTXSID501226236 | |

| Record name | trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736136-06-4, 735269-93-9 | |

| Record name | trans-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Methoxybenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.